REACTION_CXSMILES
|
[Ca].[C:2]([C:6]1[CH:7]=[C:8]([CH:16]=[C:17]([C:20]([CH3:23])([CH3:22])[CH3:21])[C:18]=1[OH:19])[CH2:9]P(=O)([O-])OCC)([CH3:5])([CH3:4])[CH3:3]>>[C:20]([C:17]1[CH:16]=[C:8]([CH:7]=[C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[C:18]=1[OH:19])[CH2:9][C:7]1[C:8]([CH3:9])=[C:16]([CH2:9][C:8]2[CH:7]=[C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[C:18]([OH:19])=[C:17]([C:20]([CH3:22])([CH3:23])[CH3:21])[CH:16]=2)[C:17]([CH3:20])=[C:18]([CH2:9][C:8]2[CH:16]=[C:17]([C:20]([CH3:21])([CH3:22])[CH3:23])[C:18]([OH:19])=[C:6]([C:2]([CH3:5])([CH3:4])[CH3:3])[CH:7]=2)[C:6]=1[CH3:2])([CH3:22])([CH3:23])[CH3:21]
|
Name
|
calcium
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ca]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CP(OCC)([O-])=O)C=C(C1O)C(C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(CC2=C(C(=C(C(=C2C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)C=C(C1O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |